5-HT3 Receptor Antagonism: pA2 Potency Comparison of Fabesetron vs. Ondansetron and Granisetron
Fabesetron exhibits markedly higher potency as a 5-HT3 receptor antagonist compared to Ondansetron and Granisetron in isolated guinea pig ileum. The pA2 value for Fabesetron is 8.36, indicating a 40-fold greater potency than Ondansetron (pA2 = 6.79) and a 3-fold greater potency than Granisetron (pA2 = 7.86) [1].
| Evidence Dimension | 5-HT3 Receptor Antagonist Potency |
|---|---|
| Target Compound Data | pA2 = 8.36 |
| Comparator Or Baseline | Ondansetron: pA2 = 6.79; Granisetron: pA2 = 7.86 |
| Quantified Difference | Fabesetron is 40× more potent than Ondansetron; 3× more potent than Granisetron |
| Conditions | Guinea pig isolated ileum; contractions induced by 2-methyl-5-HT (5-HT3 agonist) |
Why This Matters
Higher receptor potency enables lower dosing requirements in experimental models, which can reduce off-target effects and improve the signal-to-noise ratio in mechanistic studies.
- [1] Nagakura Y, Kadowaki M, Tokoro K, Tomoi M, Mori J, Kohsaka M. Pharmacological characterization of FK1052, a dihydropyridoindole derivative, as a new serotonin 3 and 4 dual receptor antagonist. J Pharmacol Exp Ther. 1993 May;265(2):752-8. PMID: 8496815. View Source
